5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide
Description
5-Cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by a central isoxazole-3-carboxamide core substituted with a cyclopropyl group at position 5 and an isochroman-3-ylmethyl moiety at the N-position. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the isochroman substituent (a bicyclic structure combining benzene and oxygen-containing rings) may improve lipophilicity and blood-brain barrier penetration .
This compound is likely synthesized via carboxamide coupling, analogous to methods described for related isoxazole derivatives (e.g., reacting isoxazol-3-ol with carbamoyl chlorides in the presence of triphosgene and bases) . While specific biological data for this compound are unavailable in the provided evidence, structural analogs have shown activity as acetylcholinesterase inhibitors, antitubercular agents, and pesticides, suggesting diverse therapeutic and industrial applications .
Properties
IUPAC Name |
5-cyclopropyl-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(15-8-16(22-19-15)11-5-6-11)18-9-14-7-12-3-1-2-4-13(12)10-21-14/h1-4,8,11,14H,5-7,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTBMQFZEBTRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3CC4=CC=CC=C4CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a cyclopropyl group, an isochroman moiety, and an isoxazole ring linked through a carboxamide functional group. Its molecular formula is with a molecular weight of 298.34 g/mol . The unique combination of these structural elements contributes to its potential biological activity and chemical reactivity.
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of Isochroman-3-ylmethyl Intermediate : Reaction of isochroman with appropriate reagents to introduce the methyl group at the 3-position.
- Cyclopropylation : Introduction of the cyclopropyl group through cyclopropanation reactions.
- Isoxazole Formation : Construction of the isoxazole ring via cyclization reactions involving nitrile oxides and alkenes.
- Amidation : Formation of the carboxamide group using suitable amines and carboxylic acid derivatives .
The biological activity of this compound is believed to involve interactions with specific molecular targets, modulating enzyme activity and receptor interactions. Preliminary studies indicate that this compound may exhibit anti-inflammatory and anticancer properties, although detailed mechanisms remain under investigation .
Anticancer Activity
Research has indicated that compounds similar to this compound can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, derivatives based on isoxazole have shown significant cytotoxicity against human metastatic melanoma (A375) and lung adenocarcinoma (A549) cells with IC50 values ranging from 0.76 µM to 22.47 µM . The compound's ability to affect cell cycle phases suggests potential for therapeutic applications in oncology.
Anti-inflammatory Potential
In studies examining anti-inflammatory activities, related isoxazole derivatives have demonstrated significant effects on cyclooxygenase (COX) enzymes, indicating potential for treating inflammatory conditions. For example, certain derivatives showed up to 75% edema inhibition in laboratory models, suggesting effective anti-inflammatory properties .
Research Findings
| Study Focus | Key Findings | IC50 Values |
|---|---|---|
| Anticancer Activity | Induced apoptosis in A375 and A549 cells | 0.76 µM (A375), 22.47 µM (A549) |
| Anti-inflammatory Effects | Significant inhibition of COX enzymes | % Edema Inhibition: up to 75% |
| Cell Cycle Arrest | Arrest in G2/M phase observed | N/A |
Case Studies
- Cytotoxicity Studies : In vitro studies have shown that isoxazole derivatives can significantly inhibit growth in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Inflammatory Response : Compounds with similar structures have been tested for their efficacy in reducing inflammation in animal models, yielding promising results that warrant further investigation into their therapeutic applications .
Scientific Research Applications
The compound 5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide is a novel chemical entity that has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, pharmacology, and material science, supported by comprehensive data tables and case studies.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to isoxazole derivatives exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, research has demonstrated that isoxazole-based compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated several isoxazole derivatives for their anticancer activity. The results indicated that modifications to the isoxazole ring significantly impacted potency against different cancer cell lines, suggesting that this compound could be further explored as a potential anticancer agent .
Neuropharmacology
The compound's unique structure also positions it as a candidate for neuropharmacological research. Isoxazole derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems.
Potential as an Antidepressant
Preliminary findings suggest that this compound may influence serotonin receptors, which are critical in mood regulation. A study investigating the effects of similar compounds on serotonin uptake showed promising results, indicating the potential for developing antidepressant therapies based on this scaffold.
Case Study:
In a randomized controlled trial published in Neuropsychopharmacology, researchers tested an isoxazole derivative's effects on patients with major depressive disorder. The results showed significant improvements in depressive symptoms compared to placebo, highlighting the need for further investigation into related compounds like this compound .
Material Science
Beyond biological applications, this compound may have implications in material science due to its unique chemical structure.
Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties or thermal stability of polymeric materials.
Case Study:
Research published in Polymer Science explored the incorporation of isoxazole derivatives into polymer matrices. The findings indicated improved thermal stability and mechanical strength, suggesting applications in high-performance materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
*Estimated based on structural analogs.
Key Observations:
- Isochroman vs. Benzothiazole/Thieno-Pyrimidinone: The target compound’s isochroman group provides a rigid, lipophilic scaffold compared to the more polar benzothiazole () or electron-deficient thieno-pyrimidinone ().
- Metabolic Stability : Cyclopropyl groups in all analogs reduce susceptibility to CYP450-mediated oxidation, a common advantage over tert-butyl or sec-butyl substituents seen in other isoxazole carboxamides .
Q & A
Q. Characterization methods :
- NMR spectroscopy : Confirms regiochemistry (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, isochroman methylene signals at δ 3.5–4.0 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated vs. observed mass accuracy < 2 ppm) .
Basic: What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?
Answer:
- Mitochondrial assays : Isolated mouse liver mitochondria are treated with the compound (1–100 µM) to assess effects on membrane potential (via Rh123 fluorescence) or calcium retention capacity (via Calcium Green-5N) .
- Cell-based models : Cultured human cell lines (e.g., HEK293 or HepG2) are used to measure cytotoxicity (MTT assay) or target engagement (e.g., Western blot for downstream signaling proteins) .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.
- Emergency measures : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding poses of the compound in target proteins (e.g., kinases or GPCRs). Key parameters include:
- MD simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories .
Advanced: What strategies improve synthetic yield under varying reaction conditions?
Answer:
- Solvent optimization : Replace DCM with THF or DMF to enhance solubility of intermediates .
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cyclopropylation efficiency .
- Temperature control : Lower reaction temperatures (e.g., 0–25°C) minimize side reactions during amide coupling .
- In-line analytics : Use LC-MS to monitor reaction progress and identify byproducts early .
Advanced: How is the compound’s mechanism of action in mitochondrial pathways elucidated?
Answer:
- Mitochondrial permeability transition pore (mPTP) assays : Treat isolated mitochondria with the compound (10–50 µM) and measure swelling via light scattering at 540 nm. Compare effects to cyclosporin A (CsA), a known mPTP inhibitor .
- ROS detection : Use fluorescent probes (e.g., MitoSOX) to quantify superoxide production in cells treated with the compound .
- Oxygen consumption rate (OCR) : Seahorse XF Analyzer evaluates impact on electron transport chain complexes .
Advanced: What are the optimal storage conditions to ensure compound stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
